molecular formula C18H14F3NO4 B4647265 4-(4-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-2-butenoic acid

4-(4-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-2-butenoic acid

Cat. No. B4647265
M. Wt: 365.3 g/mol
InChI Key: JIMJUMPNZIVAAK-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-2-butenoic acid, also known as TFMPP, is a synthetic compound that belongs to the chemical class of phenylpiperazines. It was first synthesized in the 1980s and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-(4-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-2-butenoic acid is not fully understood, but it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. It also has affinity for dopamine and norepinephrine receptors. 4-(4-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-2-butenoic acid has been shown to increase the release of serotonin and dopamine in certain brain regions.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-2-butenoic acid has been shown to have various biochemical and physiological effects. It has been reported to decrease anxiety and improve mood in animal models and humans. It also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. 4-(4-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-2-butenoic acid has been shown to have antitumor activity in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-2-butenoic acid in lab experiments is its high potency and selectivity for serotonin receptors. It also has a relatively long half-life, which allows for sustained effects. However, 4-(4-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-2-butenoic acid has been shown to have some side effects, such as nausea, vomiting, and hallucinations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(4-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-2-butenoic acid. One direction is to investigate its potential therapeutic applications in various psychiatric and neurological disorders, such as anxiety, depression, and schizophrenia. Another direction is to explore its potential use as a diagnostic tool in imaging studies. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects.

Scientific Research Applications

4-(4-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-2-butenoic acid has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. It has been shown to have anxiolytic, antidepressant, and anti-inflammatory properties. 4-(4-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-2-butenoic acid has also been investigated for its potential use as a diagnostic tool in imaging studies.

properties

IUPAC Name

(Z)-4-(4-methoxyphenyl)-4-oxo-2-[3-(trifluoromethyl)anilino]but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO4/c1-26-14-7-5-11(6-8-14)16(23)10-15(17(24)25)22-13-4-2-3-12(9-13)18(19,20)21/h2-10,22H,1H3,(H,24,25)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMJUMPNZIVAAK-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=C(C(=O)O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C(/C(=O)O)\NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-2-butenoic acid
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4-(4-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-2-butenoic acid
Reactant of Route 3
4-(4-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-2-butenoic acid
Reactant of Route 4
4-(4-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-2-butenoic acid
Reactant of Route 5
Reactant of Route 5
4-(4-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-2-butenoic acid
Reactant of Route 6
4-(4-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-2-butenoic acid

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